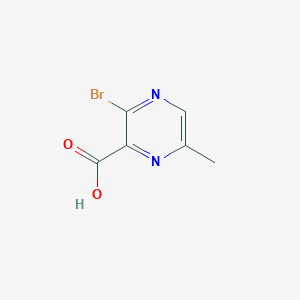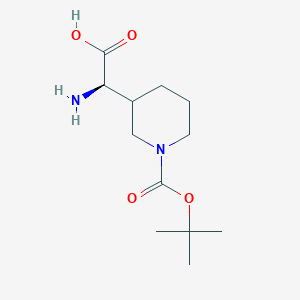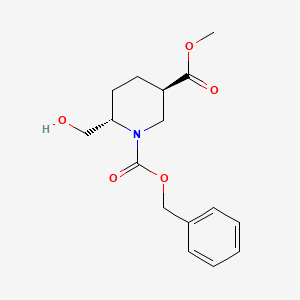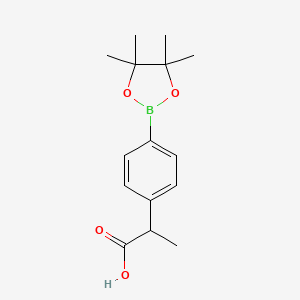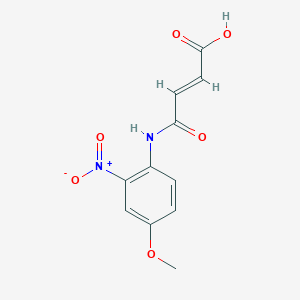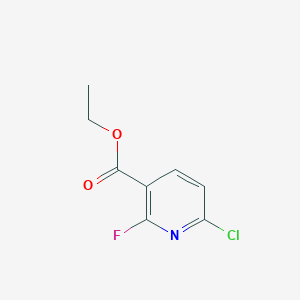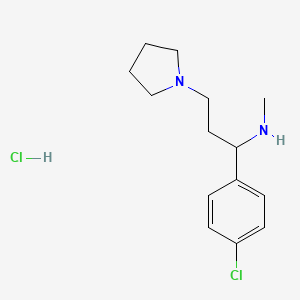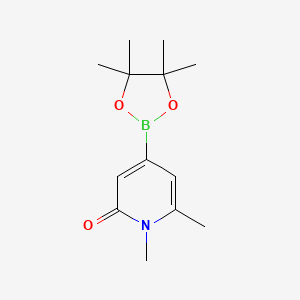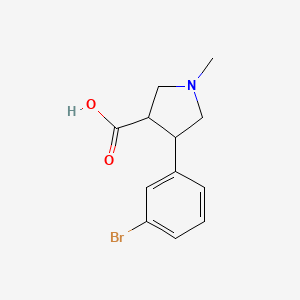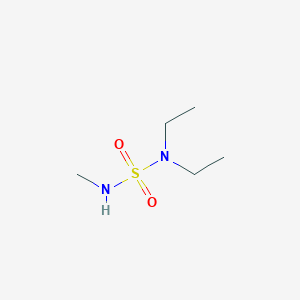
Diethyl n-methylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl n-methylsulfamide is an organosulfur compound characterized by the presence of a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl n-methylsulfamide can be synthesized through several methods. One common approach involves the reaction of diethylamine with methylsulfonyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl n-methylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Diethyl n-methylsulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide-based compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism by which diethyl n-methylsulfamide exerts its effects involves interactions with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and have similar antibacterial properties.
Sulfonimidates: These compounds have a similar sulfur-containing structure and are used in similar applications, such as enzyme inhibition and organic synthesis.
Uniqueness: Diethyl n-methylsulfamide is unique due to its specific combination of diethyl and methylsulfamide groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C5H14N2O2S |
|---|---|
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
[ethyl(methylsulfamoyl)amino]ethane |
InChI |
InChI=1S/C5H14N2O2S/c1-4-7(5-2)10(8,9)6-3/h6H,4-5H2,1-3H3 |
Clave InChI |
ZDCLYRCPRVRWDU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)
